![molecular formula C17H20N2O3S B5795026 N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)

N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide compound with potential applications in various fields due to its unique structural features and properties. Sulfonamides are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects, making them subjects of extensive chemical research.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides in the presence of a base. For instance, Abbasi et al. (2019) described the synthesis of new sulfonamides by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3, followed by further reactions to yield various sulfonamide derivatives (Abbasi et al., 2019). Such methods can be adapted for the synthesis of N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide by choosing appropriate reactants and conditions.

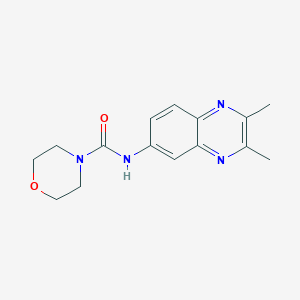

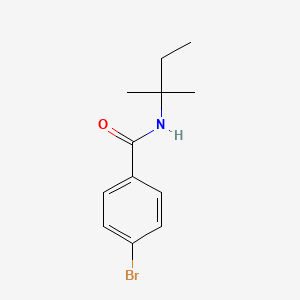

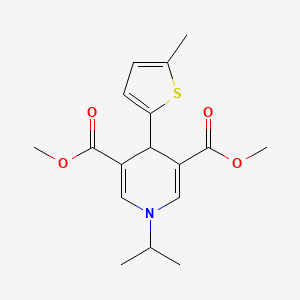

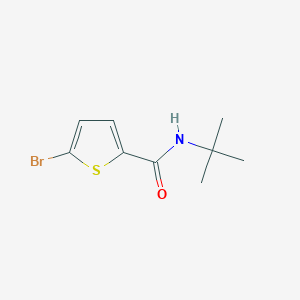

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring, which significantly influences their chemical and physical properties. The structure-activity relationship (SAR) studies, such as those conducted by Khalid et al. (2014), provide insights into how different substitutions on the aromatic ring or the sulfonamide nitrogen atom affect biological activity (Khalid et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds, including N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide, participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the reactive sulfonyl group. These reactions are fundamental for modifying the structure and thereby tuning the properties and biological activities of these compounds. The study by Rehman et al. (2016) on the synthesis and antimicrobial activity of N-substituted derivatives of sulfonamides highlights the versatility of these compounds in chemical synthesis and their potential applications (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the molecular arrangement and potential intermolecular interactions, which can affect the compound's solubility and stability. Asiri et al. (2012) studied the crystal structure of a related sulfonamide compound, highlighting the significance of molecular arrangement and hydrogen bonding in determining the physical properties (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity, are largely determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its weakly acidic nature, which allows for the formation of hydrogen bonds and contributes to the compounds' biological activities. The research by Abbasi et al. (2018) on the synthesis and urease inhibitory activity of sulfonamide derivatives illustrates how the chemical properties of these compounds can be leveraged for biological applications (Abbasi et al., 2018).

Future Directions

Future research could focus on further understanding the pharmacological activities of “N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide” and similar compounds, particularly their antimicrobial and anticancer properties . Additionally, more studies could be conducted to elucidate their mechanism of action and potential applications in medicine .

properties

IUPAC Name |

N-[4-[benzyl(ethyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-3-19(13-15-7-5-4-6-8-15)23(21,22)17-11-9-16(10-12-17)18-14(2)20/h4-12H,3,13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQCULAVYARNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)

![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)

![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)